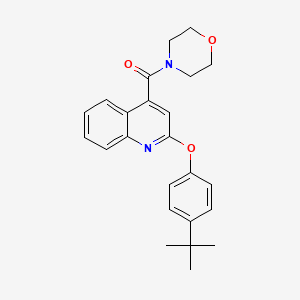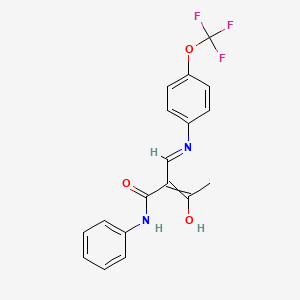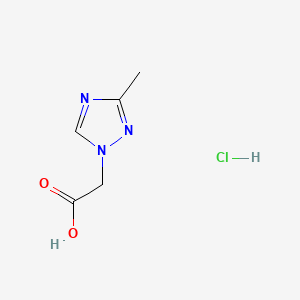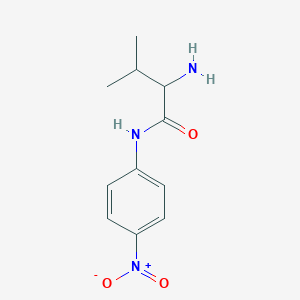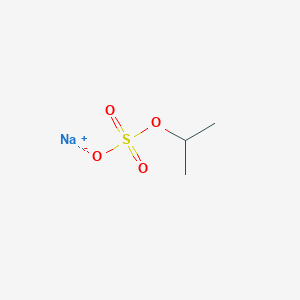
Sodiumisopropylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodiumisopropylsulfate is a chemical compound with the molecular formula C3H9NaO4S and a molecular weight of 164.15 g/mol . It is a white solid that is highly soluble in water and is commonly used as a surfactant due to its excellent detergent, emulsifying, and antistatic properties . This compound is often found in various cleaning agents, foaming agents, and lubricants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodiumisopropylsulfate is typically synthesized by reacting isopropanol with sulfuric acid in the presence of sodium carbonate . The reaction proceeds as follows: [ \text{C3H8O} + \text{H2SO4} + \text{Na2CO3} \rightarrow \text{C3H9NaO4S} + \text{CO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of isopropanol to a mixture of sulfuric acid and sodium carbonate under controlled temperature and pressure conditions. The reaction mixture is then neutralized, filtered, and crystallized to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodiumisopropylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropyl sulfate.
Reduction: It can be reduced to isopropanol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Isopropyl sulfate.
Reduction: Isopropanol.
Substitution: Various substituted isopropyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodiumisopropylsulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodiumisopropylsulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier . At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a longer alkyl chain.
Sodium lauryl sulfate (SLS): Similar to SDS but with a slightly different alkyl chain length.
Sodium ethyl sulfate: A shorter-chain analog of sodiumisopropylsulfate.
Comparison:
This compound vs. Sodium dodecyl sulfate: this compound has a shorter alkyl chain, making it less hydrophobic and more soluble in water.
This compound vs. Sodium lauryl sulfate: this compound is less irritating to the skin compared to sodium lauryl sulfate, making it more suitable for use in personal care products.
This compound vs. Sodium ethyl sulfate: this compound has a slightly longer alkyl chain, providing better surfactant properties.
Propriétés
Formule moléculaire |
C3H7NaO4S |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
sodium;propan-2-yl sulfate |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 |
Clé InChI |
YHVRBEAAJOBGSQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


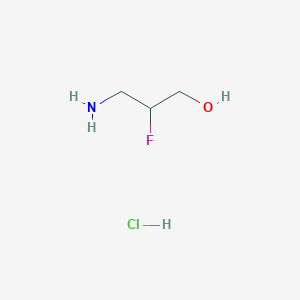
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
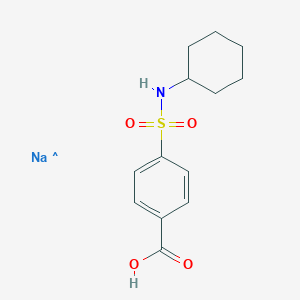
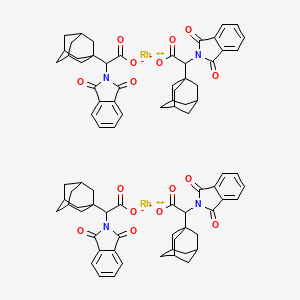
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)



![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
